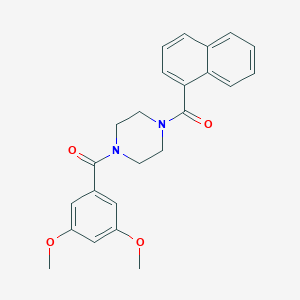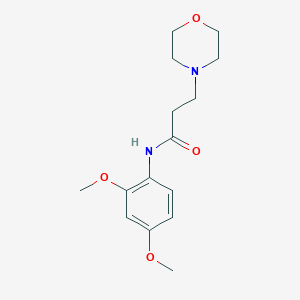
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as DFPM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is not yet fully understood. In
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine is not yet fully understood. However, it has been suggested that 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
实验室实验的优点和局限性
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its potency and selectivity for specific targets. However, 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine. One area of research could be to further investigate its potential as an anticancer agent and to explore its mechanism of action in this context. Another area of research could be to investigate its potential as an antidepressant and anxiolytic and to explore its mechanism of action in these contexts. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine and to explore its potential as a therapeutic agent for other conditions.
Conclusion
In conclusion, 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine is a compound that has gained attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential as an anticancer agent, an antidepressant, and an anxiolytic. 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine's mechanism of action is not yet fully understood, but it has been suggested to act as an inhibitor of the enzyme MAO and to modulate the activity of the GABA-A receptor. 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine have been identified.
合成方法
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzoyl chloride and 4-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. Another method involves the reaction of 4-(2-furylmethyl)piperazine with 1-(3,4-dimethoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).
科学研究应用
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential therapeutic applications, including as an anticancer agent, an antidepressant, and an anxiolytic. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been found to have antidepressant-like effects in animal models and to reduce anxiety-like behavior in rats.
属性
产品名称 |
1-(3,4-Dimethoxybenzoyl)-4-(2-furylmethyl)piperazine |
|---|---|
分子式 |
C18H22N2O4 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-6-5-14(12-17(16)23-2)18(21)20-9-7-19(8-10-20)13-15-4-3-11-24-15/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI 键 |
QSKDRYIYZXPISH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)



